molecular formula C9H18O2S2Si B12565809 {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane CAS No. 182417-47-6

{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane

Cat. No.: B12565809
CAS No.: 182417-47-6
M. Wt: 250.5 g/mol
InChI Key: QDACRICCZKMHTA-UHFFFAOYSA-N
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Description

{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a dithiolane ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane typically involves the reaction of disodium alk-1-ene-1,1-dithiolate with 1,2-dichloroalkanes. This reaction is carried out in a one-pot mode, often in the presence of a solvent such as dimethylformamide (DMF) or water. The reaction conditions include refluxing the mixture with vigorous stirring for several hours to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysts such as triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) can enhance the efficiency of the reaction. Additionally, environmentally friendly methods that avoid toxic solvents and catalysts are being developed to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).

    Reducing agents: H₂/Ni, H₂/Rh, sodium borohydride (NaBH₄).

    Nucleophiles: RLi, RMgX, RCuLi.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in the formation of various organosilicon compounds .

Scientific Research Applications

{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane involves its interaction with molecular targets through its dithiolane ring and trimethylsilyl group. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane is unique due to the presence of both a dithiolane ring and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

182417-47-6

Molecular Formula

C9H18O2S2Si

Molecular Weight

250.5 g/mol

IUPAC Name

2-(1,3-dithiolan-2-ylidene)ethoxymethoxy-trimethylsilane

InChI

InChI=1S/C9H18O2S2Si/c1-14(2,3)11-8-10-5-4-9-12-6-7-13-9/h4H,5-8H2,1-3H3

InChI Key

QDACRICCZKMHTA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCOCC=C1SCCS1

Origin of Product

United States

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